molecular formula C15H11ClF3N5O B3036946 2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile CAS No. 400086-97-7

2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile

Cat. No. B3036946
CAS RN: 400086-97-7
M. Wt: 369.73 g/mol
InChI Key: VOIJGOHXOUSZLD-UHFFFAOYSA-N
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Description

2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile is a useful research compound. Its molecular formula is C15H11ClF3N5O and its molecular weight is 369.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in the synthesis and structural analysis of new pyridine-containing oxazoline derivatives. These derivatives, including 2-({2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}amino)-5-(trifluoromethyl)pyridine and others, serve as chiral ligands in metal-catalyzed asymmetric reactions. Notably, the conformation of these molecules is influenced by strong N-H...N hydrogen bonding and weak C-H...X interactions, with no intermolecular hydrogen bonds observed in the crystal structures. Hirshfeld surface analysis indicated that H...H contacts constitute a significant percentage of the intermolecular interactions, and the conformational analysis was performed using density functional theory (DFT) methods (Wolińska et al., 2021).

Catalytic and Chemical Reactivity

The compound is also a part of studies focusing on its reactivity with mono- and difunctional nucleophiles. In one study, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles such as methanol, p-toluidine, phenylhydrazine, diethyl phosphonate, 2-aminobut-2-enenitrile, benzamidine, and 4,5-dihydro-1,3-thiazol-2-amine led to the formation of various acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).

properties

IUPAC Name

2-[1-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5O/c1-8(9(4-20)5-21)13-3-11(25-24-13)7-23-14-12(16)2-10(6-22-14)15(17,18)19/h2,6,11H,3,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIJGOHXOUSZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile
Reactant of Route 2
2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile
Reactant of Route 3
2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile
Reactant of Route 4
Reactant of Route 4
2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile
Reactant of Route 5
Reactant of Route 5
2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile
Reactant of Route 6
Reactant of Route 6
2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile

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